2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole
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Description
Synthesis Analysis
The synthesis of compounds related to 2-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-phenyl-2H-tetrazole involves intricate chemical reactions. For instance, derivatives of 2,5-diphenyl-1,3,4-oxadiazole have been synthesized using high-yield processes. These syntheses often employ terminal ethynyl and butadiynyl substituents, indicating the potential for a variety of synthetic pathways and modifications for the target compound (Wang et al., 2006).
Molecular Structure Analysis
X-ray crystallography has played a pivotal role in determining the molecular structure of related compounds, providing insights into their spatial configuration and stability. For example, the crystal structure of certain tetrazole derivatives has been elucidated, showcasing the arrangement of aryl rings and the lack of conjugation to the tetrazole group, which might reflect the structural characteristics of the compound (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, demonstrating a range of reactivities and interactions. For instance, the interaction with chloropentane-2,4-dione and subsequent methylation processes highlight the chemical versatility and potential for further functionalization of these compounds (Paepke et al., 2009).
Physical Properties Analysis
The physical properties of compounds like this compound, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal stability and solubility in different solvents can be deduced from studies on related compounds, which often reveal a high degree of stability under ambient conditions (Wang et al., 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-4-[2-(5-phenyltetrazol-2-yl)ethoxy]-1,2,5-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-9-12(16-20-15-9)19-8-7-18-14-11(13-17-18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWZHHWEDDFTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCN2N=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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